![molecular formula C20H25NSe B14218093 Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- CAS No. 831200-65-8](/img/structure/B14218093.png)
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- is an organic compound that features a benzenemethanamine core with a phenylseleno group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- typically involves the reaction of benzenemethanamine with a cyclohexyl derivative that contains a phenylseleno group. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides.
Reduction: The compound can be reduced to remove the phenylseleno group.
Substitution: The benzenemethanamine core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylseleno group typically yields selenoxides, while reduction can lead to the removal of the phenylseleno group, resulting in a simpler benzenemethanamine derivative.
Scientific Research Applications
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of seleno compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylseleno group can participate in redox reactions, influencing cellular processes and signaling pathways. The benzenemethanamine core can interact with various biological molecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanamine, N-methyl-
- Benzenemethanamine, N-(phenylmethylene)-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
Uniqueness
Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]- is unique due to the presence of the phenylseleno group attached to a cyclohexyl ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other benzenemethanamine derivatives.
Properties
CAS No. |
831200-65-8 |
|---|---|
Molecular Formula |
C20H25NSe |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-phenyl-N-[(1-phenylselanylcyclohexyl)methyl]methanamine |
InChI |
InChI=1S/C20H25NSe/c1-4-10-18(11-5-1)16-21-17-20(14-8-3-9-15-20)22-19-12-6-2-7-13-19/h1-2,4-7,10-13,21H,3,8-9,14-17H2 |
InChI Key |
JWXBAKYZURFPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)
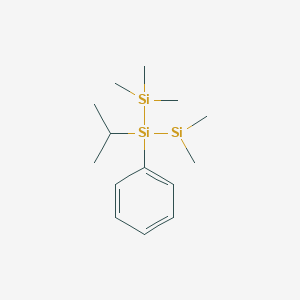
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
![{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14218039.png)
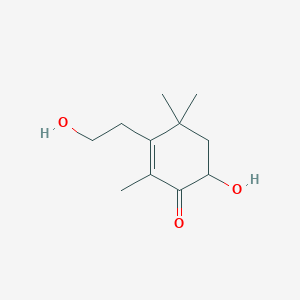
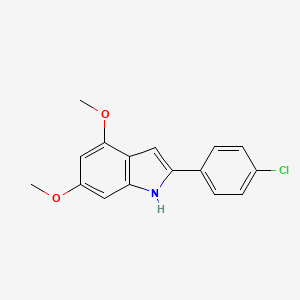
![2-Tert-butyl-6-[(butylamino)methyl]-4-methylphenol](/img/structure/B14218045.png)
![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
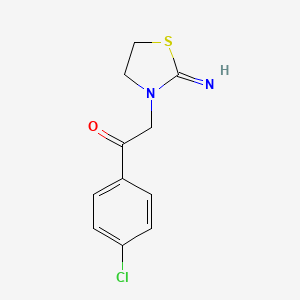
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)
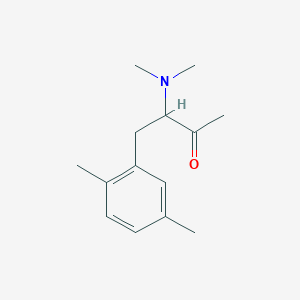
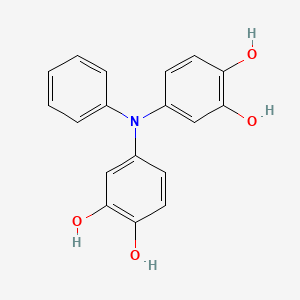
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
